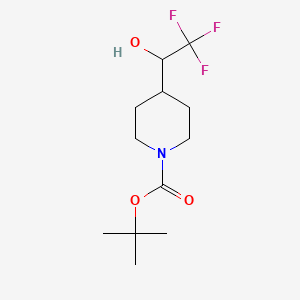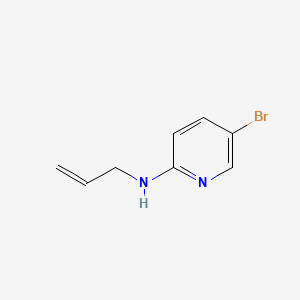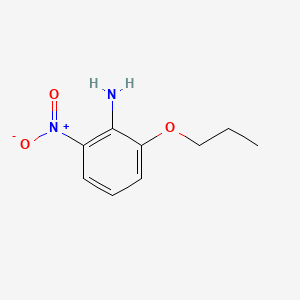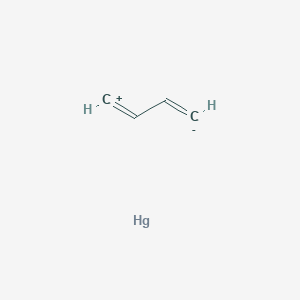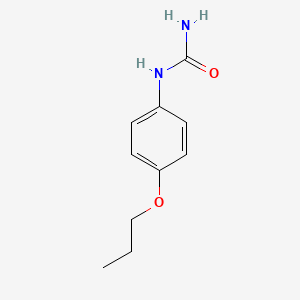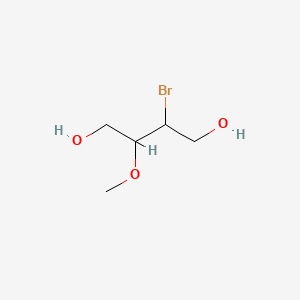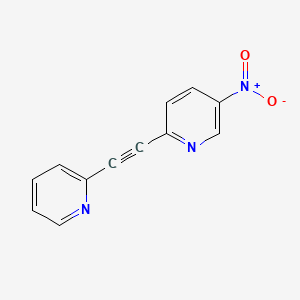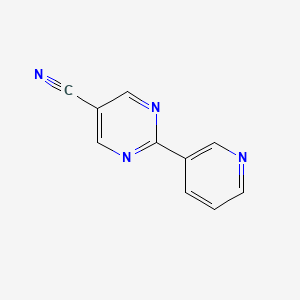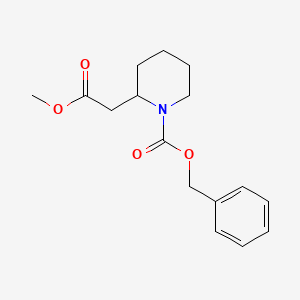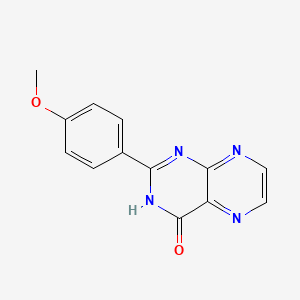
2-(4-Methoxyphenyl)pteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)pteridin-4(1H)-one, also known as MPP or 4-MMP, is a chemical compound that belongs to the class of pteridines. It has been widely studied for its potential use in various scientific research applications, including as a fluorescent probe, a precursor for the synthesis of bioactive molecules, and as a tool for investigating biological processes.
Mécanisme D'action
The exact mechanism of action of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π interactions. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to bind to proteins, nucleic acids, and lipids, which may contribute to its fluorescent properties and biological activity.
Effets Biochimiques Et Physiologiques
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been shown to have antioxidant activity and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments is its strong fluorescence properties, which make it a valuable tool for investigating biological processes. 2-(4-Methoxyphenyl)pteridin-4(1H)-one is also relatively easy to synthesize and can be obtained in good yields.
However, there are some limitations to using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments. One limitation is that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 2-(4-Methoxyphenyl)pteridin-4(1H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in scientific research. One potential direction is the development of new derivatives with improved biological activity. Another direction is the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the development of new diagnostic tools for the detection of various diseases. Additionally, the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the study of biological processes, including protein-protein interactions and enzyme activity, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be achieved through several methods, including the reaction of 4-methoxyaniline with 2,4-dichloro-6-(trichloromethyl)pyrimidine, followed by cyclization with sodium ethoxide. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trichloropyrimidine, followed by cyclization with potassium tert-butoxide. Both methods have been reported to yield 2-(4-Methoxyphenyl)pteridin-4(1H)-one in good yields.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been widely used in scientific research due to its unique properties. One of the most common applications of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to exhibit strong fluorescence in the presence of these molecules, making it a valuable tool for investigating biological processes.
2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been used as a precursor for the synthesis of bioactive molecules, including antitumor agents and anti-inflammatory compounds. The unique structure of 2-(4-Methoxyphenyl)pteridin-4(1H)-one allows for the synthesis of a wide range of derivatives with different biological activities.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCINSYNEKOKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704573 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
CAS RN |
155513-89-6 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

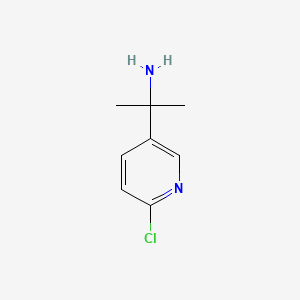
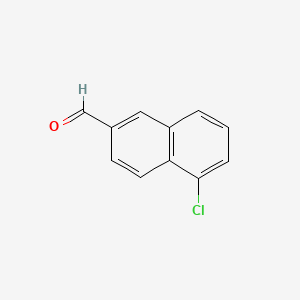
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
